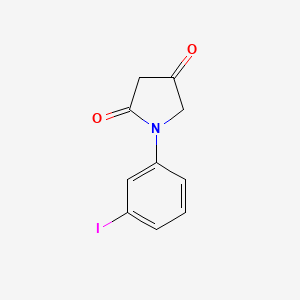
1-(3-Iodophenyl)-2,4-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)-2,4-pyrrolidinedione is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrolidinedione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)-2,4-pyrrolidinedione typically involves the iodination of a phenyl group followed by the formation of the pyrrolidinedione ring. One common method involves the reaction of 3-iodoaniline with maleic anhydride under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodophenyl)-2,4-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines. Substitution reactions can lead to the formation of different halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)-2,4-pyrrolidinedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)-2,4-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Iodophenyl)-2,4-pyrrolidinedione
- 1-(3-Bromophenyl)-2,4-pyrrolidinedione
- 1-(3-Chlorophenyl)-2,4-pyrrolidinedione
Uniqueness
1-(3-Iodophenyl)-2,4-pyrrolidinedione is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where halogenated compounds are required, such as in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H8INO2 |
|---|---|
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C10H8INO2/c11-7-2-1-3-8(4-7)12-6-9(13)5-10(12)14/h1-4H,5-6H2 |
Clave InChI |
QSWVHKCODTVTFH-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CN(C1=O)C2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)

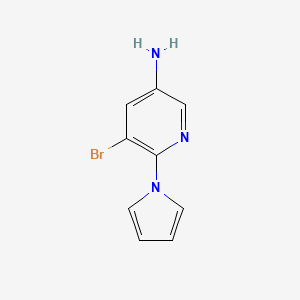
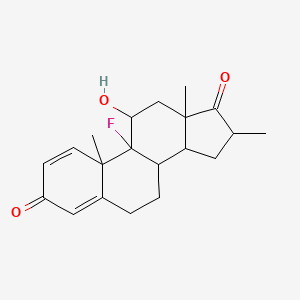

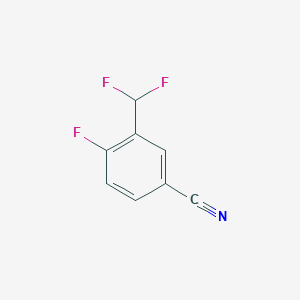
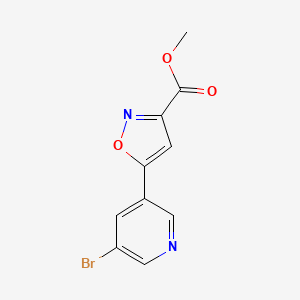
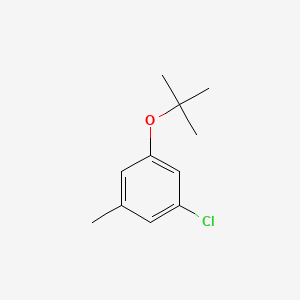

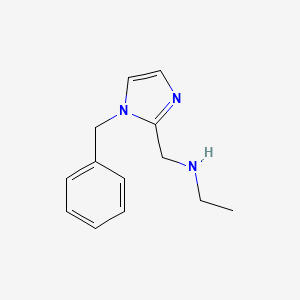
![1-Bromo-8-chlorodibenzo[b,d]thiophene](/img/structure/B13712275.png)

![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)
